
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is a fluorinated aromatic compound with the molecular formula C₉H₃F₅. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 4 position, and an acetylene group attached to the phenyl ring. It is a clear, pale liquid with a molecular weight of 206.11 g/mol . The unique combination of fluorine atoms and the acetylene group imparts distinct chemical properties, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene typically involves the use of fluorinated precursors and acetylene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of a fluorinated aryl halide with an acetylene derivative in the presence of a palladium catalyst and a base . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The acetylene group can be oxidized to form carbonyl compounds.
Reduction: The acetylene group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenylacetylene derivatives.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(trifluoromethyl)phenylacetylene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its use in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets through its fluorinated aromatic structure and acetylene group. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The acetylene group can participate in covalent bonding with nucleophilic residues, leading to the modulation of biological pathways.
Comparación Con Compuestos Similares
- 2,6-Difluorophenylacetylene
- 4-(Trifluoromethyl)phenylacetylene
- 2,6-Difluoro-4-methylphenylacetylene
Comparison: 2,6-Difluoro-4-(trifluoromethyl)phenylacetylene is unique due to the presence of both fluorine atoms and a trifluoromethyl group, which impart distinct electronic and steric effects. Compared to 2,6-Difluorophenylacetylene, the trifluoromethyl group in this compound enhances its lipophilicity and reactivity. Similarly, the presence of fluorine atoms distinguishes it from 4-(Trifluoromethyl)phenylacetylene, providing unique chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C9H3F5 |
|---|---|
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
2-ethynyl-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3F5/c1-2-6-7(10)3-5(4-8(6)11)9(12,13)14/h1,3-4H |
Clave InChI |
MYBVIIGEJDNNRI-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


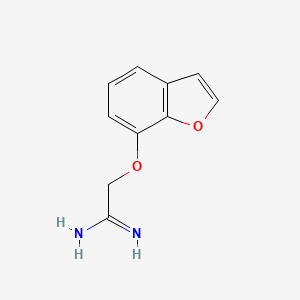
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
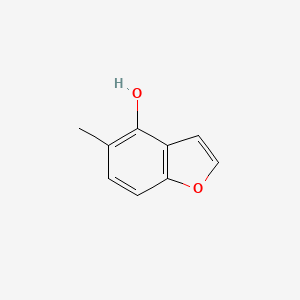
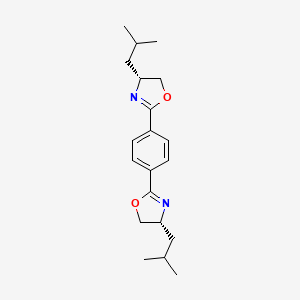
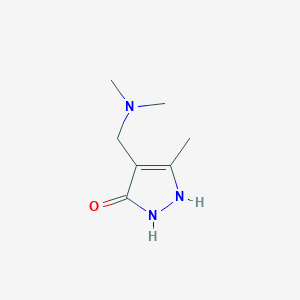
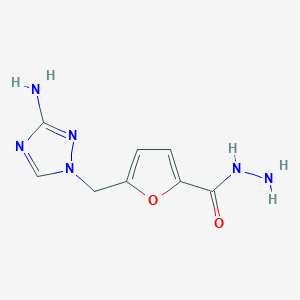


![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
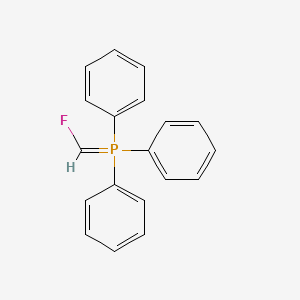
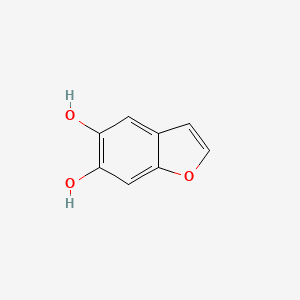
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)

